Protonated Tautomer Stability Ranking
In the protonated state, 5-amino-4H-1,2,4-triazol-1-onium (tautomer D) relative energies were calculated at the B3LYP/6-311++G(2d,2p) level for the three isomeric pyridyl substituents. The 3-pyridin-3-yl isomer occupies an intermediate stability position between the most stable 4-pyridyl isomer and the least stable 2-pyridyl isomer [1]. This ordering directly influences the tautomeric equilibrium composition in solution, which in turn affects protonation-dependent reactivity and solubility.
| Evidence Dimension | Relative energy of protonated 5-amino-4H-1-onium tautomer (tautomer D) |
|---|---|
| Target Compound Data | Intermediate stability (energy between 4-pyridyl and 2-pyridyl analogues) |
| Comparator Or Baseline | 3-pyridin-4-yl isomer (most stable, lowest energy) and 3-pyridin-2-yl isomer (least stable, highest energy) |
| Quantified Difference | Relative stability ordering: 3-pyridin-4-yl > 3-pyridin-3-yl > 3-pyridin-2-yl |
| Conditions | DFT calculation at B3LYP/6-311++G(2d,2p) level; gas phase; tautomeric forms A-F evaluated |
Why This Matters
The intermediate protonated-tautomer stability of the 3-pyridyl isomer produces distinct solubility and crystallisation behaviour versus the 4-pyridyl analogue, directly affecting formulation development and salt selection.
- [1] Chernyshev, V.M., Astakhov, A.V., Rybakov, V.B., Chernysheva, A.V., Tarasova, E.V. (2014). The structure of protonated 3-pyridyl-substituted 5-amino-1H-1,2,4-triazoles: an experimental and theoretical study. Russian Chemical Bulletin, 63, 2593-2601. DOI: 10.1007/s11172-014-0784-3. View Source
